2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining an indolizine core with an ethoxyphenylamino group and an acetyl group, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Acetyl Group: Acetylation of the indolizine core can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyphenylamino Group: This step involves the reaction of the acetylated indolizine with 2-ethoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new medications for various diseases.
Industry
In the materials science industry, the compound might be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- **2-((2-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-19-10-5-4-8-16(19)22-20(25)13-28-21(26)15-12-18(14(2)24)23-11-7-6-9-17(15)23/h4-12H,3,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGKFLXVVLXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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